
(2S)-2-amino(1,4-13C2)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino(1,4-13C2)butanedioic acid is a labeled form of aspartic acid, where the carbon atoms at positions 1 and 4 are replaced with the carbon-13 isotope. Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. The labeled version is often used in scientific research to study metabolic pathways and protein structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,4-13C2)butanedioic acid typically involves the incorporation of carbon-13 labeled precursors into the aspartic acid molecule. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. The labeled carbon atoms can be introduced using carbon-13 labeled aldehydes or cyanides.
Industrial Production Methods
Industrial production of labeled compounds like this compound often involves the use of bioreactors and microbial fermentation. Genetically modified microorganisms can be fed with carbon-13 labeled substrates to produce the desired labeled amino acid. The product is then purified using techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino(1,4-13C2)butanedioic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form aspartate semialdehyde.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophiles like ammonia or amines under basic conditions.
Major Products
Oxidation: Oxaloacetic acid.
Reduction: Aspartate semialdehyde.
Substitution: Various substituted aspartic acid derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino(1,4-13C2)butanedioic acid is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of amino acid metabolism.
Biology: Helps in studying protein structures and functions through NMR spectroscopy.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled compounds for research and development.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino(1,4-13C2)butanedioic acid involves its incorporation into proteins and metabolic pathways. The labeled carbon atoms allow researchers to track the compound through various biochemical processes using techniques like NMR spectroscopy. This helps in understanding the molecular targets and pathways involved in its metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino(1,4-12C2)butanedioic acid: The non-labeled form of aspartic acid.
(2S)-2-amino(1,4-14C2)butanedioic acid: Labeled with carbon-14 instead of carbon-13.
(2S)-2-amino(1,4-15N2)butanedioic acid: Labeled with nitrogen-15.
Uniqueness
The primary uniqueness of (2S)-2-amino(1,4-13C2)butanedioic acid lies in its carbon-13 labeling, which makes it particularly useful for NMR spectroscopy and metabolic studies. The carbon-13 isotope provides a distinct signal that can be tracked, allowing for detailed analysis of metabolic pathways and protein structures.
Propiedades
Fórmula molecular |
C4H7NO4 |
|---|---|
Peso molecular |
135.09 g/mol |
Nombre IUPAC |
(2S)-2-amino(1,4-13C2)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i3+1,4+1 |
Clave InChI |
CKLJMWTZIZZHCS-WGVUESGYSA-N |
SMILES isomérico |
C([C@@H]([13C](=O)O)N)[13C](=O)O |
SMILES canónico |
C(C(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


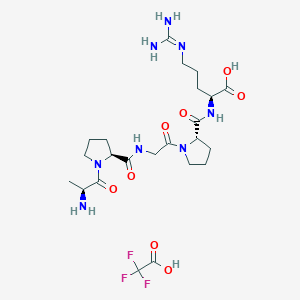
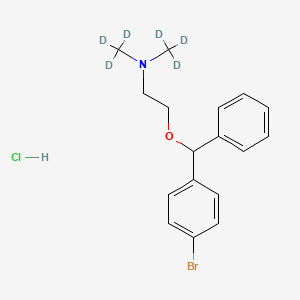
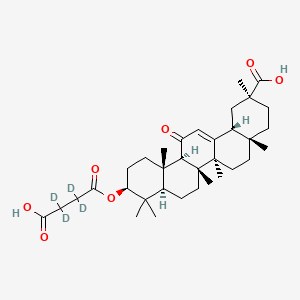

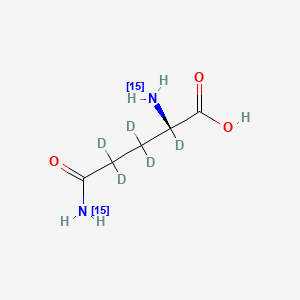
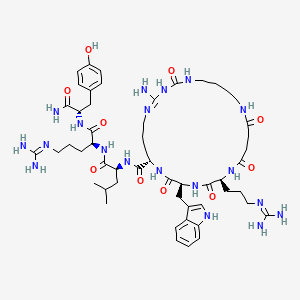
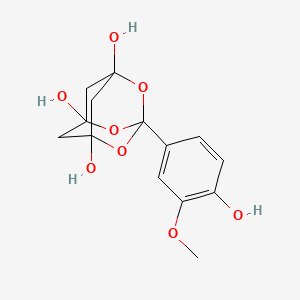
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
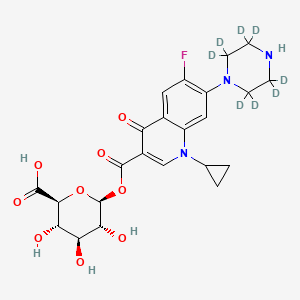
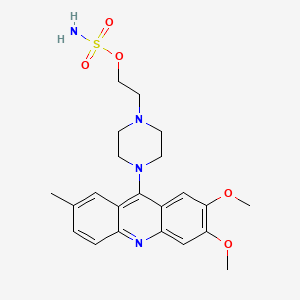
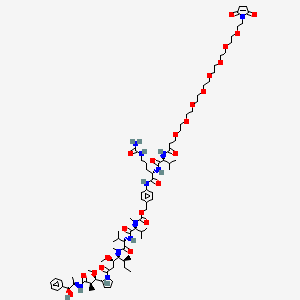
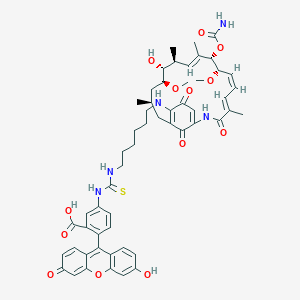
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)
